molecular formula C11H9ClN2O2S B12922352 6-[(4-Chlorophenoxy)methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one CAS No. 828253-58-3

6-[(4-Chlorophenoxy)methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B12922352
CAS No.: 828253-58-3
M. Wt: 268.72 g/mol
InChI Key: PWTKIJYBSNAJMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((4-Chlorophenoxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a chlorophenoxy group and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4-Chlorophenoxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethanol. This intermediate is then reacted with thiourea and a suitable base under reflux conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-((4-Chlorophenoxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the thioxo group, forming a dihydropyrimidinone derivative.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydropyrimidinone derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

6-((4-Chlorophenoxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-((4-Chlorophenoxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The thioxo group is particularly important for its biological activity, as it can form covalent bonds with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenoxyacetic acid: A widely used herbicide with a similar chlorophenoxy group.

    2-Methyl-4-chlorophenoxyacetic acid: Another herbicide with similar structural features.

    4-Chlorophenoxyacetamide: A compound with antimicrobial properties.

Uniqueness

6-((4-Chlorophenoxy)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to the presence of both the thioxo group and the pyrimidine ring, which confer distinct chemical and biological properties

Properties

CAS No.

828253-58-3

Molecular Formula

C11H9ClN2O2S

Molecular Weight

268.72 g/mol

IUPAC Name

6-[(4-chlorophenoxy)methyl]-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C11H9ClN2O2S/c12-7-1-3-9(4-2-7)16-6-8-5-10(15)14-11(17)13-8/h1-5H,6H2,(H2,13,14,15,17)

InChI Key

PWTKIJYBSNAJMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC2=CC(=O)NC(=S)N2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.